molecular formula C15H27N3O2 B12997219 (S)-N-((1-(2-Amino-3-methylbutanoyl)piperidin-4-yl)methyl)-N-methylacrylamide

(S)-N-((1-(2-Amino-3-methylbutanoyl)piperidin-4-yl)methyl)-N-methylacrylamide

Cat. No.: B12997219
M. Wt: 281.39 g/mol
InChI Key: CJOCQTRWCMCEQQ-AWEZNQCLSA-N
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Description

(S)-N-((1-(2-Amino-3-methylbutanoyl)piperidin-4-yl)methyl)-N-methylacrylamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring, an amino acid derivative, and an acrylamide group, making it a unique molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-((1-(2-Amino-3-methylbutanoyl)piperidin-4-yl)methyl)-N-methylacrylamide typically involves multiple steps. One common approach is to start with the amino acid derivative, which is then coupled with a piperidine derivative. The final step involves the introduction of the acrylamide group under controlled conditions. Specific reagents and catalysts are used to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(S)-N-((1-(2-Amino-3-methylbutanoyl)piperidin-4-yl)methyl)-N-methylacrylamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the acrylamide group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

(S)-N-((1-(2-Amino-3-methylbutanoyl)piperidin-4-yl)methyl)-N-methylacrylamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-N-((1-(2-Amino-3-methylbutanoyl)piperidin-4-yl)methyl)-N-methylacrylamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • (S)-tert-Butyl ((1-(2-amino-3-methylbutanoyl)piperidin-4-yl)methyl)carbamate
  • (S)-tert-Butyl ((1-(2-amino-3-methylbutanoyl)piperidin-4-yl)methyl)(isopropyl)carbamate

Uniqueness

(S)-N-((1-(2-Amino-3-methylbutanoyl)piperidin-4-yl)methyl)-N-methylacrylamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound for research and development .

Properties

Molecular Formula

C15H27N3O2

Molecular Weight

281.39 g/mol

IUPAC Name

N-[[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-4-yl]methyl]-N-methylprop-2-enamide

InChI

InChI=1S/C15H27N3O2/c1-5-13(19)17(4)10-12-6-8-18(9-7-12)15(20)14(16)11(2)3/h5,11-12,14H,1,6-10,16H2,2-4H3/t14-/m0/s1

InChI Key

CJOCQTRWCMCEQQ-AWEZNQCLSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC(CC1)CN(C)C(=O)C=C)N

Canonical SMILES

CC(C)C(C(=O)N1CCC(CC1)CN(C)C(=O)C=C)N

Origin of Product

United States

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